Coralgil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

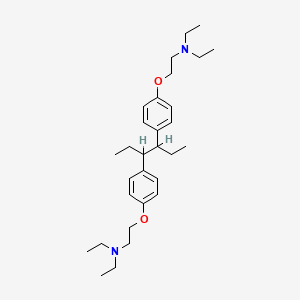

Diethylaminoethoxyhexestrol is a stilbenoid.

Scientific Research Applications

Biomedical and Therapeutic Applications

Coralgil, derived from corals, exhibits promising potential for various biomedical and therapeutic applications. Notable research highlights include:

Therapeutic Benefits : Studies indicate corals' potential in treating ailments, with applications including anti-inflammatory properties, anticancer properties, bone repair, and neurological benefits (Cooper, Hirabayashi, Strychar, & Sammarco, 2014).

Quantitative Structure-Activity Relationships (QSAR) for Nanoparticle Cytotoxicity : The CORAL software has been utilized for modeling cytotoxicity of metal oxide nanoparticles to bacteria, demonstrating its potential in predicting environmental and health impacts (Toropov, Toropova, Benfenati, Gini, Puzyn, Leszczyńska, & Leszczynski, 2012).

Osteoblast Differentiation on Coral Scaffold : Research has shown that human bone marrow mesenchymal stem cells can differentiate into osteoblasts on coral scaffolds, indicating potential for bone regeneration and transplantation applications (Tran, Gargiulo, Thao, Tuan, Filgueira, & Strong, 2011).

Environmental and Ecological Research

Coralgil also plays a vital role in environmental and ecological research:

Coral Reef Monitoring and Conservation : Utilizing citizen science, CoralWatch integrates education and global reef monitoring, focusing on coral bleaching. This enhances public awareness and participation in reef conservation (Marshall, Kleine, & Dean, 2012).

Data Quality and Trust in Citizen Science : Technological frameworks have been developed to enhance the reliability of citizen science data, exemplified in projects like Coral Watch. These frameworks include trust models and filtering services to ensure data quality (Alabri & Hunter, 2010).

Deep Learning in Coral Research : Advances in deep learning technologies have streamlined the analysis and monitoring of coral reefs. Neural network methods have shown reliability in distinguishing corals from other marine organisms, aiding in the assessment of reef health and diversity (Raphael, Dubinsky, Iluz, & Netanyahu, 2020).

Technology and Software Development

The development and application of the CORAL software have made significant contributions in various research fields:

QSAR and Environmental Research : CORAL software has been pivotal in computational research based on QSAR, particularly in evaluating the environmental effects of chemical compounds. This has led to model improvements and deeper insights into toxicological impacts (Toropova, Toropov, Benfenati, Rallo, Leszczyńska, & Leszczynski, 2017).

Laboratory Management : The Coral software package is specifically designed for advanced university research laboratories, aiding in the management and operation of numerous equipment. Its adoption of widely accepted standards and open-source software enhances laboratory efficiency (Murray, Lin, Lohman, Bell, & Shott, 2003).

properties

CAS RN |

2691-45-4 |

|---|---|

Product Name |

Coralgil |

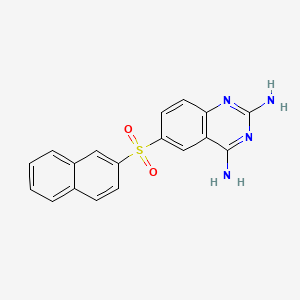

Molecular Formula |

C30H48N2O2 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C30H48N2O2/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6/h13-20,29-30H,7-12,21-24H2,1-6H3 |

InChI Key |

UBDWKOZBPSKHMO-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |

Other CAS RN |

2691-45-4 |

Related CAS |

69-14-7 (di-hydrochloride) |

synonyms |

2,2'''-((1,2-diethylethylene)bis(p-phenyleneoxy))-bis(triethylamine) 4,4'-bis(beta-diethylaminoethoxy)alpha,beta-diethyldiphenylethane bis(beta-diethylaminoethylether)hexestrol Coralgil Coralgina diethylaminoethoxyhexestrol diethylaminoethoxyhexestrol dihydrochloride hexestrol bis(diethylaminoethyl ether) hexestrol bis(diethylaminoethyl ether) dihydrochloride hexestrol bis(diethylaminoethyl ether), (R*,S*)-isomer Trimanyl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)

![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)